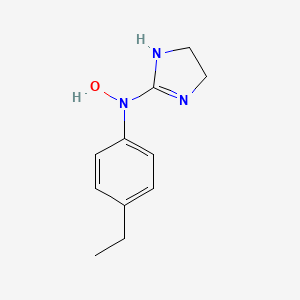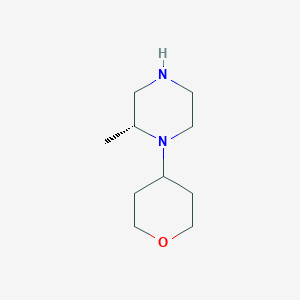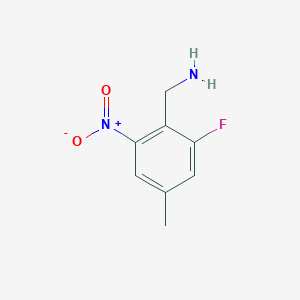
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4-methyl-6-nitrophenyl)methanamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine typically involves the nitration of a fluorotoluene derivative followed by reduction and amination steps. One common synthetic route is as follows:
Nitration: The starting material, 2-fluoro-4-methyltoluene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: Finally, the resulting amine is treated with formaldehyde and hydrogen to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to (2-Fluoro-4-methyl-6-aminophenyl)methanamine.
Substitution: Replacement of the fluorine atom with other functional groups.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic purposes.
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
作用機序
The mechanism of action of (2-Fluoro-4-methyl-6-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
- (2-Fluoro-4-nitrophenyl)methanamine
- (2-Fluoro-5-nitrophenyl)methanamine
- (2-Fluoro-4-methoxyphenyl)methanamine
Comparison:
- Structural Differences: The position and nature of substituents on the benzene ring can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: The presence of different functional groups (e.g., nitro, methoxy) can alter the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the unique combination of functional groups in (2-Fluoro-4-methyl-6-nitrophenyl)methanamine can provide distinct advantages in specific contexts, such as enhanced binding affinity in medicinal chemistry or improved material properties in industrial applications.
特性
分子式 |
C8H9FN2O2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC名 |
(2-fluoro-4-methyl-6-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,4,10H2,1H3 |
InChIキー |
ZGAZJQBLHXOUAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)F)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
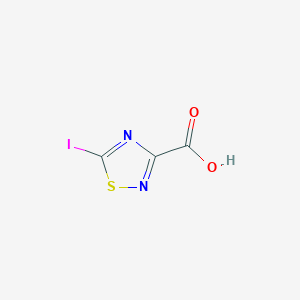
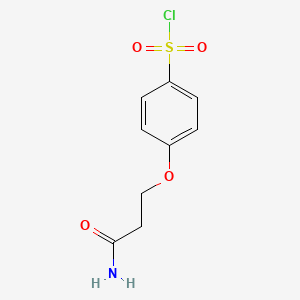


![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
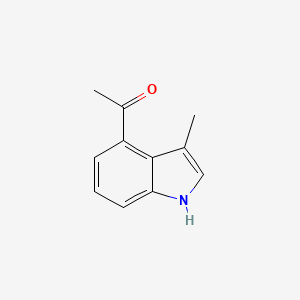

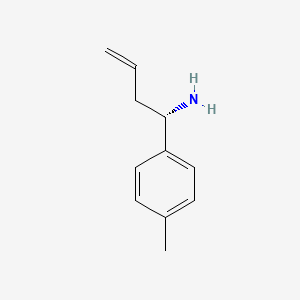
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)
